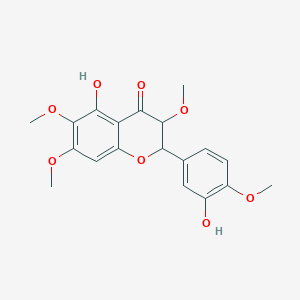
5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6,7-trimethoxy-2,3-dihydro-4h-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6,7-trimethoxy-2,3-dihydro-4H-chromen-4-one is a complex organic compound belonging to the flavonoid family Flavonoids are known for their diverse biological activities and are commonly found in various plants
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6,7-trimethoxy-2,3-dihydro-4H-chromen-4-one typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route includes the following steps:
Formation of the chromenone core: This can be achieved through the cyclization of an appropriate phenolic precursor under acidic or basic conditions.
Introduction of hydroxyl and methoxy groups: This step involves selective hydroxylation and methylation reactions using reagents such as methanol and sodium hydroxide.
Final assembly: The final product is obtained by coupling the chromenone core with the substituted phenyl group through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Key considerations in industrial production include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6,7-trimethoxy-2,3-dihydro-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives, which may have different biological activities.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Compounds with substituted methoxy groups, leading to a variety of functionalized derivatives.
Applications De Recherche Scientifique
5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6,7-trimethoxy-2,3-dihydro-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and as a precursor for producing other valuable compounds.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6,7-trimethoxy-2,3-dihydro-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory effects: It may inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Molecular targets: Potential targets include enzymes involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Comparaison Avec Des Composés Similaires
Similar Compounds
Hesperidin: A flavonoid glycoside with similar antioxidant and anti-inflammatory properties.
Diosmin: Another flavonoid glycoside used for its vascular protective effects.
Rutin: Known for its antioxidant activity and potential benefits in cardiovascular health.
Uniqueness
5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6,7-trimethoxy-2,3-dihydro-4H-chromen-4-one is unique due to its specific combination of hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
70460-57-0 |
|---|---|
Formule moléculaire |
C19H20O8 |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6,7-trimethoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C19H20O8/c1-23-11-6-5-9(7-10(11)20)17-19(26-4)16(22)14-12(27-17)8-13(24-2)18(25-3)15(14)21/h5-8,17,19-21H,1-4H3 |
Clé InChI |
LVMHZZSYSNZUCT-UHFFFAOYSA-N |
SMILES canonique |
COC1C(OC2=CC(=C(C(=C2C1=O)O)OC)OC)C3=CC(=C(C=C3)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-(4-Carbamimidoylphenyl)-2-thienyl]benzamidine](/img/structure/B14455051.png)
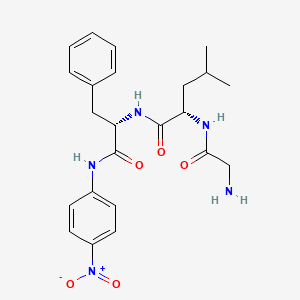
![3-(2H-[1,3]Dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one](/img/structure/B14455056.png)
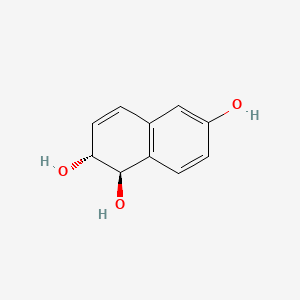


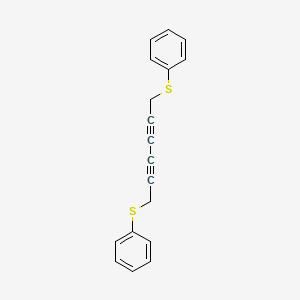
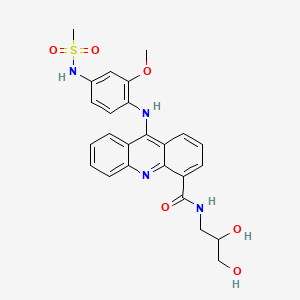

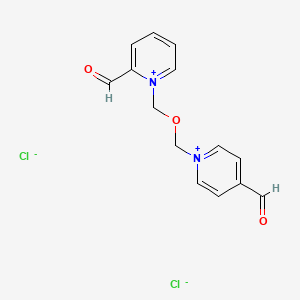
![1-Phenoxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14455119.png)
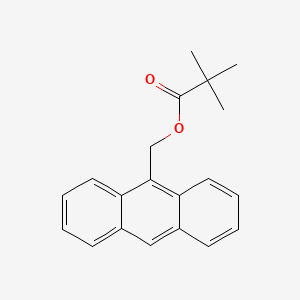
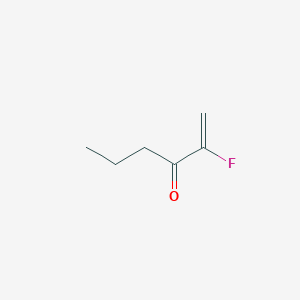
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14455141.png)
